

Physicochemical Properties of Heronapyrrole B: A Technical Guide

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Compound of Interest

Compound Name: *Heronapyrrole B*

Cat. No.: *B10821407*

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Introduction

Heronapyrrole B is a member of the farnesylated 2-nitropyrrole class of natural products, first isolated from the marine-derived actinomycete, *Streptomyces* sp. CMB-M0423[1][2]. These compounds have garnered significant interest within the scientific community due to their potent and selective antibacterial activity against Gram-positive bacteria[1][3]. This technical guide provides a comprehensive overview of the physicochemical properties of **Heronapyrrole B**, its biological activity, and the intricate signaling pathway that governs its biosynthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and microbial biosynthesis.

Physicochemical Properties

Heronapyrrole B is structurally similar to its analogs, Heronapyrrole A and C, differing in the degree of oxidation of the farnesyl side chain[4]. While specific experimental data for all physicochemical properties of **Heronapyrrole B** are not readily available in the public domain, its properties can be inferred from the available data for the closely related Heronapyrrole C and the general characteristics of farnesylated nitropyrroles.

Table 1: Physicochemical Properties of Heronapyrrole Analogs

Property	Heronapyrrole C	Notes and Inferences for Heronapyrrole B
Molecular Formula	C ₁₉ H ₃₀ N ₂ O ₆	The molecular formula of Heronapyrrole B is expected to be very similar, likely differing by a few hydrogen and oxygen atoms due to variations in the farnesyl chain oxidation.
Molecular Weight	382.5 g/mol	The molecular weight of Heronapyrrole B is anticipated to be in a similar range to that of Heronapyrrole C.
Melting Point	Not Reported	Expected to be a solid at room temperature.
Boiling Point	Not Reported	Likely to decompose at high temperatures before boiling.
Solubility	Not Reported	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO, with limited solubility in water.
pKa	Not Reported	The pyrrole nitrogen is weakly basic, and the nitro group is electron-withdrawing. The overall pKa is likely to be in the neutral to weakly acidic range.

Biological Activity

Heronapyrrole B exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action is not yet fully elucidated but is an active area of research.

Table 2: In Vitro Antibacterial Activity of Heronapyrroles

Organism	Strain	IC ₅₀ (μM)	Reference
Staphylococcus aureus	ATCC 25923	1.8 (for Heronapyrrole D, a related compound)	
Bacillus subtilis	ATCC 6633	1.8 (for Heronapyrrole D, a related compound)	
Staphylococcus aureus	ATCC 9144	low to submicromolar (for Heronapyrrole family)	
Bacillus subtilis	ATCC 6051	low to submicromolar (for Heronapyrrole family)	

Experimental Protocols

Isolation of Heronapyrrole B from Streptomyces sp. CMB-M0423

The isolation of **Heronapyrrole B** involves the cultivation of Streptomyces sp. CMB-M0423 in a suitable broth medium, followed by extraction and purification of the secondary metabolites.

1. Cultivation:

- Inoculate a seed culture of Streptomyces sp. CMB-M0423 into a production medium (e.g., saline broth).
- Incubate the culture under optimal conditions for growth and secondary metabolite production (e.g., specific temperature, agitation, and duration).

2. Extraction:

- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate.

- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Purification:

- Subject the crude extract to chromatographic separation techniques.
- Initial fractionation can be performed using solid-phase extraction (SPE).
- Further purification is achieved through repeated cycles of high-performance liquid chromatography (HPLC), often using a C8 or C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.
- Monitor the fractions using a diode array detector (DAD) and mass spectrometry (MS) to identify the peak corresponding to **Heronapyrrole B** based on its characteristic UV-Vis spectrum (2-nitropyrrole chromophore) and mass-to-charge ratio.

Antibacterial Susceptibility Testing

The antibacterial activity of **Heronapyrrole B** is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Inoculum Preparation:

- Prepare a standardized inoculum of the test bacteria (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5×10^5 CFU/mL.

2. Microplate Preparation:

- Perform serial two-fold dilutions of **Heronapyrrole B** in a 96-well microtiter plate to obtain a range of concentrations.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Incubation:

- Inoculate each well with the bacterial suspension.
- Incubate the microplate at 37°C for 18-24 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
- Growth can be assessed visually or by measuring the optical density at 600 nm.
- An indicator such as resazurin can be added to aid in the visualization of bacterial growth.

Biosynthesis and Regulatory Pathway

The production of **Heronapyrrole B** in *Streptomyces* sp. CMB-M0423 is a fascinating example of regulated secondary metabolism. Its biosynthesis is governed by a silent biosynthetic gene cluster (BGC) that is activated by a nitric oxide (NO)-mediated signaling pathway, a phenomenon termed NO-mediated transcriptional activation (NOMETA).

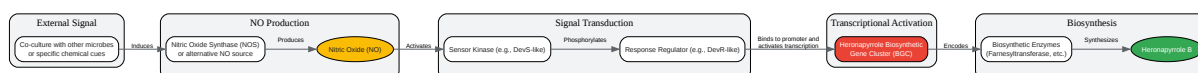
Proposed Biosynthetic Pathway

The biosynthesis of the heronapyrrole core is hypothesized to involve the following key steps:

- **Precursor Synthesis:** The pyrrole ring is likely derived from primary metabolic precursors.
- **Farnesylation:** A farnesyltransferase enzyme attaches a farnesyl pyrophosphate (FPP) molecule to the pyrrole ring.
- **Nitration:** A specific enzyme, likely a nitroreductase or a related enzyme, introduces the nitro group at the C-2 position of the pyrrole ring.
- **Oxidative Modifications:** A series of oxidation reactions, catalyzed by enzymes such as monooxygenases and epoxidases, modify the farnesyl side chain to generate the different heronapyrrole analogs, including **Heronapyrrole B**.

NO-Mediated Transcriptional Regulation

The expression of the **heronapyrrole BGC** is tightly controlled and is not active under standard laboratory conditions. Its activation is triggered by an external signal that initiates an intracellular NO signaling cascade. While the complete pathway in *Streptomyces* sp. CMB-M0423 is still under investigation, a general model can be proposed based on known NO signaling mechanisms in other *Streptomyces* species.



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Proposed NO-mediated regulatory pathway for **Heronapyrrole B** biosynthesis.

This diagram illustrates a plausible mechanism where an external signal triggers the production of NO. NO then activates a sensor kinase, leading to the phosphorylation of a response regulator. This activated regulator then binds to the promoter region of the silent **heronapyrrole BGC**, initiating the transcription of the biosynthetic enzymes required for the production of **Heronapyrrole B**.

Conclusion

Heronapyrrole B represents a promising class of antibacterial compounds with a unique structure and a fascinating mode of biosynthetic regulation. This technical guide has summarized the current knowledge of its physicochemical properties, biological activity, and the key experimental protocols for its study. Further research into the precise mechanism of action and the detailed elucidation of its biosynthetic pathway will undoubtedly pave the way for the development of novel antibiotics and provide deeper insights into the complex regulatory networks governing secondary metabolism in actinomycetes.

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